molecular formula C13H16O4 B1314124 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid CAS No. 4642-37-9

5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

Cat. No.: B1314124
CAS No.: 4642-37-9
M. Wt: 236.26 g/mol
InChI Key: RBKGOJLPYWANPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a valeric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid typically involves the reaction of 4-methoxy-2-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is highly effective for forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the ketone group to an alcohol.

    Substitution: This can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact mechanism may vary depending on the context in which the compound is used, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-(4-methoxy-2-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9-8-10(17-2)6-7-11(9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKGOJLPYWANPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500979
Record name 5-(4-Methoxy-2-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4642-37-9
Record name 5-(4-Methoxy-2-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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